

Lipoamido-PEG4-acid chemical structure and molecular weight

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Compound of Interest

Compound Name: Lipoamido-PEG4-acid

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Lipoamido-PEG4-acid: A Technical Guide for Researchers

Lipoamido-PEG4-acid is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and surface modification, particularly in the fields of drug delivery, biosensors, and nanotechnology. This guide provides an in-depth overview of its chemical properties, structure, and common applications, tailored for researchers and drug development professionals.

The molecule incorporates three key components:

- **A Lipoic Acid Moiety:** This group contains a disulfide bond within a five-membered ring structure. It exhibits a strong and stable bidentate binding affinity for metal surfaces such as gold and silver.[1][2]
- **A Hydrophilic PEG4 Spacer:** A polyethylene glycol (PEG) linker consisting of four repeating ethylene glycol units. This spacer increases the hydrodynamic volume and enhances the water solubility of the molecule and its conjugates.[1][3] For circulating nanoparticles, this can reduce opsonization, leading to longer in vivo circulation times.[1]
- **A Terminal Carboxylic Acid:** This functional group allows for the covalent conjugation to primary amine groups present on biomolecules like proteins, peptides, or antibodies, forming a stable amide bond.[3][4]

Chemical Structure and Properties

The chemical identity and physical properties of **Lipoamido-PEG4-acid** are summarized below. This data is essential for designing and executing experimental protocols.

Chemical Structure:

The structure consists of a lipoamide headgroup, which provides strong anchoring to metal surfaces, connected via a 4-unit PEG spacer to a terminal carboxylic acid for biomolecule conjugation.

Property	Data	Reference(s)
Molecular Weight	453.6 g/mol	[3]
Chemical Formula	C ₁₉ H ₃₅ NO ₇ S ₂	[1][3]
CAS Number	1314378-10-3	[3]
Purity	Typically ≥95%	[3]
Spacer Arm Length	24 atoms (27.5 Å)	[1]
Appearance	Solid	[5]
Storage Conditions	-20°C, protect from moisture	[1][3]
Solubility	Methylene chloride, DMSO, DMAC	[1]

Experimental Protocol: Immobilization of a Protein onto a Gold Surface

This protocol details a common application of **Lipoamido-PEG4-acid**: the functionalization of a gold surface (e.g., a gold nanoparticle or sensor chip) with a protein.

Objective: To create a self-assembled monolayer (SAM) on a gold surface using **Lipoamido-PEG4-acid** and then covalently attach a protein via its primary amine groups.

Materials:

- **Lipoamido-PEG4-acid**
- Gold substrate (nanoparticles, sensor chip, etc.)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Protein of interest (with accessible primary amines)
- Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-5.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine)
- Dry, water-miscible organic solvent (e.g., DMSO or DMAC)

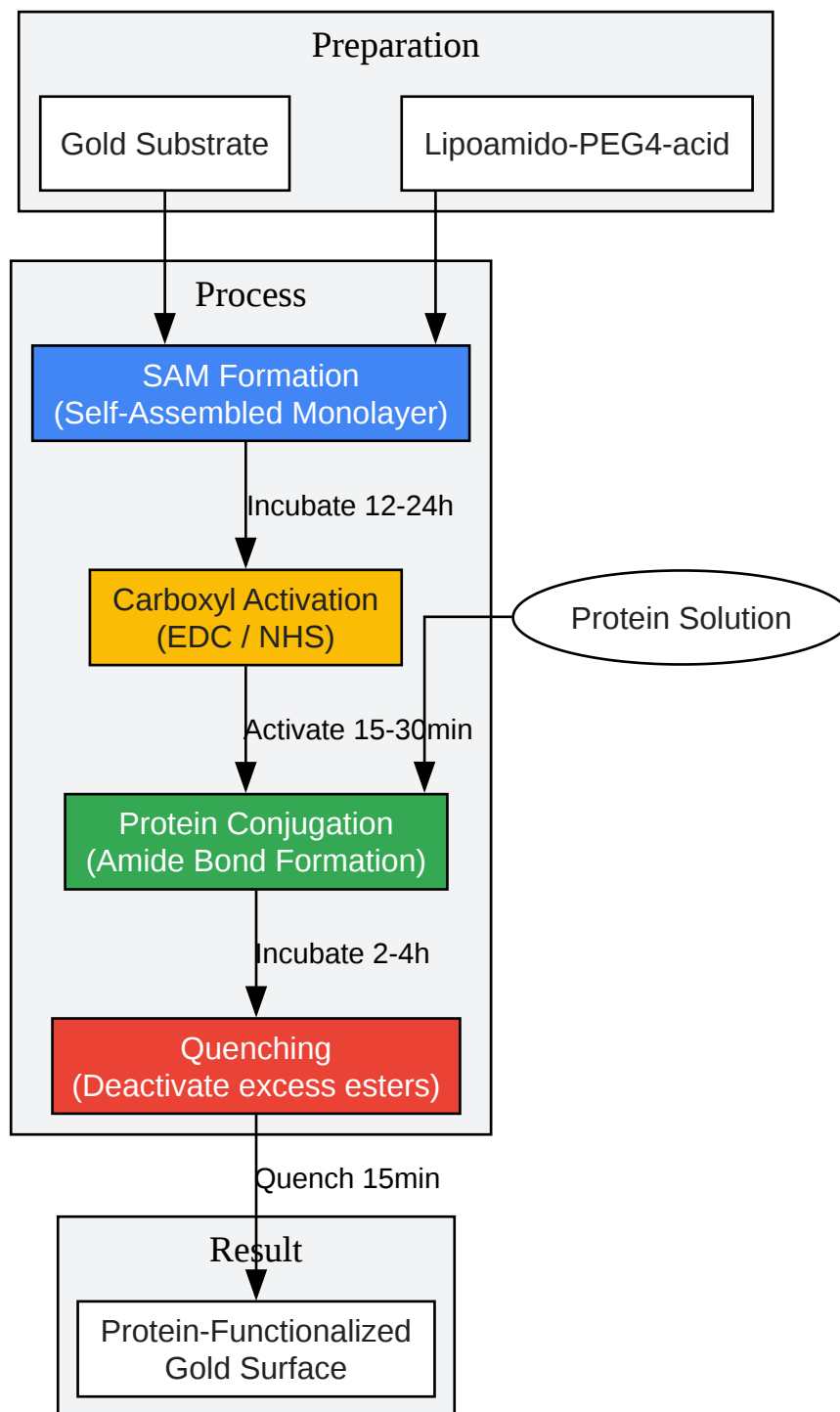
Methodology:

- Step 1: Preparation of **Lipoamido-PEG4-acid** Solution
 - Allow the vial of **Lipoamido-PEG4-acid** to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution (e.g., 10 mg/mL) by dissolving the **Lipoamido-PEG4-acid** in a dry organic solvent like DMSO.
- Step 2: Formation of Self-Assembled Monolayer (SAM)
 - Immerse the clean gold substrate in a dilute solution of **Lipoamido-PEG4-acid** (concentration may vary depending on the substrate) in an appropriate solvent (e.g., ethanol or isopropanol).
 - Incubate for several hours (e.g., 12-24 hours) at room temperature to allow for the formation of a stable SAM. The lipoamide groups will form dative bonds with the gold surface.^{[1][2]}

- Rinse the substrate thoroughly with the solvent to remove any non-adsorbed linker.
- Step 3: Activation of the Carboxylic Acid
 - Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the Activation Buffer.
 - Immerse the **Lipoamido-PEG4-acid** functionalized gold substrate in the EDC/NHS solution.
 - Incubate for 15-30 minutes at room temperature. This reaction converts the terminal carboxylic acid groups into a more reactive NHS ester, which is susceptible to aminolysis but more stable than the EDC-activated intermediate alone.
- Step 4: Protein Conjugation
 - Immediately after activation, wash the substrate with ice-cold Conjugation Buffer (PBS).
 - Dissolve the protein of interest in the Conjugation Buffer at a suitable concentration.
 - Immerse the activated substrate in the protein solution.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amines on the protein will react with the NHS esters to form stable amide bonds.
- Step 5: Quenching and Blocking
 - Remove the substrate from the protein solution.
 - Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters, preventing non-specific binding in subsequent steps.
 - Wash the substrate thoroughly with Conjugation Buffer to remove non-covalently bound protein. The functionalized surface is now ready for use.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protein immobilization protocol described above.



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Caption: Workflow for protein immobilization on a gold surface.

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